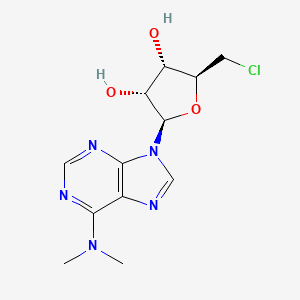

5'-Chloro-5'-deoxy-N,N-dimethyladenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59987-43-8 |

|---|---|

Molecular Formula |

C12H16ClN5O3 |

Molecular Weight |

313.74 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2-(chloromethyl)-5-[6-(dimethylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C12H16ClN5O3/c1-17(2)10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(3-13)21-12/h4-6,8-9,12,19-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |

InChI Key |

KLHFNUBNTSXJOK-WOUKDFQISA-N |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CCl)O)O |

Origin of Product |

United States |

General Analytical Characterization Techniques for Modified Nucleosides

The characterization of modified nucleosides like 5'-Chloro-5'-deoxy-N,N-dimethyladenosine relies on a combination of powerful analytical techniques to confirm identity, purity, and structure. The primary methods employed are high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govacs.org

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation, purification, and quantification of nucleosides and their analogs from complex mixtures. nih.govthepharmajournal.com Reversed-phase HPLC, often using a C18 column, is a common protocol for analyzing nucleoside composition. umich.edu The separation is based on the differential interactions of the analytes with the stationary and mobile phases. nih.gov By comparing the retention time of an unknown compound with that of a known standard, HPLC can provide initial identification. protocols.io Furthermore, the integrated area of the chromatographic peak allows for precise quantification. umich.edu The development of Ultra-High Performance Liquid Chromatography (UHPLC) has enabled faster and more sensitive analyses, allowing for the resolution of complex mixtures of nucleosides in shorter time frames.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structure of modified nucleosides. nih.gov When coupled with liquid chromatography (LC-MS), it provides a powerful method for analyzing complex biological samples. nih.govnih.gov Electrospray ionization (ESI) is a common ionization technique for these molecules. nih.gov Tandem mass spectrometry (MS/MS) is particularly valuable; it involves isolating a specific ion (the parent ion) and fragmenting it to produce a characteristic pattern of daughter ions. nih.govnih.gov For nucleosides, a common fragmentation pathway is the cleavage of the glycosidic bond, resulting in a fragment corresponding to the nucleobase. acs.org High-resolution mass spectrometry (HRAM) provides highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule. researchgate.netuni-muenchen.de For modified nucleosides, 1H NMR and 13C NMR are the most common types. The chemical shift of each proton and carbon atom provides information about its local electronic environment. ucl.ac.uk For example, the protons on the ribose sugar ring and the purine (B94841) base will have characteristic chemical shifts. utexas.edu Coupling constants (J-values) between adjacent protons provide information about the conformation of the ribose ring. utexas.edu Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms and definitively assign the structure of the nucleoside analog. acs.org

Table 2: Overview of Analytical Techniques for Modified Nucleosides

| Technique | Principle | Application | Key Information Provided |

|---|---|---|---|

| HPLC/UHPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. nih.gov | Purity assessment, quantification, and preparative separation. nih.govthepharmajournal.com | Retention time, purity, concentration. umich.eduprotocols.io |

| Mass Spectrometry (MS/MS) | Measurement of mass-to-charge ratio of ionized molecules and their fragments. nih.gov | Molecular weight determination and structural elucidation. nih.govnih.gov | Molecular weight, elemental composition (HRAM), fragmentation patterns for structural confirmation. nih.govacs.org |

| NMR Spectroscopy (1H, 13C, 2D) | Interaction of nuclear spins with an external magnetic field. ucl.ac.uk | Definitive structural confirmation and conformational analysis. uni-muenchen.deacs.org | Chemical shifts, coupling constants, atom connectivity, stereochemistry. ucl.ac.ukutexas.edu |

Molecular and Cellular Mechanisms of Action

Interactions with Adenosine (B11128) Receptors (ARs)

The biological effects of many adenosine analogs are mediated through their interaction with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These G protein-coupled receptors are integral to a multitude of physiological processes. The affinity and efficacy of 5'-chloro-5'-deoxyadenosine (B559659) analogs at these receptors are critical determinants of their pharmacological profiles.

Ligand Binding Affinity and Selectivity Profiles as observed for N6-substituted 5'-chloro-5'-deoxyadenosine analogs

N6-substituted adenosine analogs exhibit a wide range of binding affinities and selectivities for the different adenosine receptor subtypes. The nature of the substitution at the N6 position of the adenine (B156593) ring plays a pivotal role in determining this profile. For instance, N6-arylmethyl analogs, including those with benzyl (B1604629) substitutions, generally show higher potency in binding to A1 and A3 receptors compared to A2A receptors. nih.gov

A notable example is the analog (±)-5'-Chloro-5'-deoxy-ENBA, a highly selective agonist for the A1 adenosine receptor. Its binding affinity (Ki) values demonstrate a pronounced preference for the A1 subtype over others.

Table 1: Binding Affinity (Ki) of (±)-5'-Chloro-5'-deoxy-ENBA at Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| A1 | 0.51 |

| A3 | 1290 |

| A2A | 1340 |

| A2B | 2740 |

Data sourced from Tocris Bioscience and R&D Systems. acs.orgnih.gov

This high selectivity for the A1 receptor is a key characteristic of this particular 5'-chloro-5'-deoxyadenosine analog. acs.orgnih.gov In contrast, other N6-substituted derivatives can be engineered to target other receptor subtypes. For example, N6,5'-disubstituted adenosine derivatives have been synthesized that show selectivity for the A3 receptor, with some compounds displaying affinities in the nanomolar range. nih.gov

Agonist and Antagonist Functional Efficacy at AR Subtypes, exemplified by related analogs

The functional consequence of a ligand binding to an adenosine receptor can be either agonism (receptor activation) or antagonism (receptor blockade). This efficacy is highly dependent on the chemical structure of the analog.

N6-cycloalkyl-substituted adenosines with five or fewer carbons in the cycloalkyl ring tend to be full agonists at the human A3 adenosine receptor, while those with six or more carbons are partial agonists. nih.gov The introduction of a chloro substituent on a benzyl ring at the N6 position can decrease the efficacy of the analog, with the position of the chloro group being a determining factor. nih.govnih.gov

Interestingly, some N6-substituted adenosine derivatives can exhibit mixed efficacy profiles. For example, DPMA, a potent A2A receptor agonist, has been shown to act as a moderately potent antagonist at the human A3 receptor. nih.govnih.gov Furthermore, N6,5'-disubstituted adenosine derivatives have been identified as partial agonists at the human A3 adenosine receptor. nih.gov The activation of A3 receptors by these N6-substituted derivatives has been studied by measuring their effects on forskolin-stimulated cyclic AMP accumulation. nih.gov

Structure-Activity Relationship (SAR) Studies of Adenosine Analogs at ARs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of adenosine analogs influences their interaction with adenosine receptors. These studies have revealed several key principles for N6-substituted derivatives.

For A1 receptors, there is a greater tolerance for bulky substituents at the N6 position, and a higher degree of stereoselectivity for asymmetric aralkyl groups. nih.gov In contrast, the efficacy of adenosine derivatives at A3 receptors appears to be more sensitive to minor structural modifications. nih.gov

Key SAR findings for N6-substituted adenosine analogs include:

N6-Alkyl Substitutions: Small N6-alkyl groups are associated with selectivity for human A3 receptors over rat A3 receptors. nih.govnih.gov

N6-Arylmethyl Substitutions: These analogs often exhibit greater potency at A1 and A3 receptors compared to A2A receptors. nih.govnih.gov

Stereochemistry: The affinity and efficacy at the A3 receptor for N6-arylethyl adenosines are highly dependent on stereochemistry and steric bulk. nih.govnih.gov

5'-Position Modifications: Modifications at the 5'-position of the ribose sugar can also significantly impact receptor affinity and selectivity. For instance, 5'-(alkylthio)-substituted analogs of N6-benzyladenosine are selective for the A3 receptor. nih.gov

Modulation of Intracellular Signaling Pathways

Upon activation, adenosine receptors couple to G proteins, initiating downstream intracellular signaling cascades that ultimately mediate the cellular response.

Regulation of Adenylyl Cyclase Activity

A primary signaling pathway regulated by adenosine receptors is the adenylyl cyclase system. Adenylyl cyclase is an enzyme responsible for the synthesis of cyclic AMP (cAMP), a ubiquitous second messenger. nih.govnih.gov The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors usually couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production.

However, a study on calf aorta smooth muscle revealed that the inhibitory effects of adenosine and 5'-chloro-5'-deoxyadenosine on the phosphorylation of phosphatidylinositol and myosin light chain were not linked to changes in cAMP concentrations. nih.gov This suggests that in this specific context, the signaling mechanism may be independent of the adenylyl cyclase pathway. The regulation of adenylyl cyclase can be complex and cell-type specific, involving various factors at the level of receptors, G-proteins, the adenylyl cyclase enzyme itself, and phosphodiesterases that degrade cAMP. nih.gov

Impact on PI3K/Akt/CREB/BDNF Signaling Axis, inferred from N6-substituted adenosine analogs

The phosphatidylinositol 3-kinase (PI3K)/Akt/cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) signaling axis is a critical pathway involved in cell survival, proliferation, and plasticity, particularly in the nervous system. While direct evidence linking 5'-Chloro-5'-deoxy-N,N-dimethyladenosine to this pathway is limited, inferences can be drawn from the known functions of adenosine analogs and the components of this signaling cascade.

The PI3K/Akt pathway is a central node in intracellular signaling, and its activation can lead to the phosphorylation and activation of CREB. nih.gov Activated CREB, a transcription factor, can then promote the expression of target genes, including BDNF, a neurotrophin crucial for neuronal survival and function. nih.gov It is known that the PI3K/Akt signaling pathway can be modulated by G protein-coupled receptors. Given that N6-substituted adenosine analogs are potent modulators of adenosine receptors, it is plausible that they could influence the PI3K/Akt/CREB/BDNF axis. For instance, neuroprotective effects of certain compounds have been attributed to their ability to activate this pathway. wikipedia.org The activation of the cAMP/CREB/BDNF axis has been shown to be a key neurotrophic signaling pathway that can be impaired under conditions of cellular stress. nih.gov

AKT Signaling Inhibition, as observed with N6,N6-Dimethyladenosine

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of diverse cellular functions, including cell growth, proliferation, survival, and metabolism. researchgate.netnih.gov Dysregulation of this pathway is a common feature in various diseases, making its components valuable therapeutic targets. researchgate.netnih.gov The N6,N6-dimethyladenosine analog has been identified as a potent inhibitor of this pathway. nih.gov

Research using a functional signature-based ontology platform successfully isolated N6,N6-dimethyladenosine as a small molecule that perturbs the AKT signaling axis. nih.gov In studies involving non-small cell lung cancer cell lines, treatment with N6,N6-dimethyladenosine led to a rapid and robust decrease in the activity of AKT. nih.gov Specifically, it was shown to attenuate the phosphorylation of AKT at the Serine 473 (S473) residue, a key step in its activation. nih.gov

The mechanism of AKT pathway modulation by adenosine analogs is further illuminated by studies on N6-methyladenosine (m6A), a common epigenetic modification in mRNA. nih.govwpmucdn.com The presence of m6A modifications can influence the stability and translation of mRNA transcripts for key signaling proteins. wpmucdn.com For instance, depletion of m6A has been shown to activate the PI3K/AKT pathway, in part by decreasing the translation of PTEN, a negative regulator of AKT signaling. wpmucdn.comsci-hub.se This suggests that adenosine derivatives, such as this compound, may interfere with this signaling cascade, although the precise mechanism requires further elucidation.

Inhibition of Protein Phosphorylation, as noted for 5'-Chloro-5'-deoxyadenosine

The related compound 5'-Chloro-5'-deoxyadenosine (ClDA) has been shown to directly inhibit the phosphorylation of specific proteins, indicating a role as a kinase inhibitor. nih.govnih.gov In swine platelet membranes, ClDA acts as a competitive inhibitor to ATP, decreasing the formation of key signaling phospholipids (B1166683) phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate. nih.gov

This ATP-competitive action extends to the direct inhibition of protein phosphorylation. ClDA was found to inhibit the phosphorylation of pleckstrin, which is the major substrate for protein kinase C, and myosin light chain. nih.gov Similar inhibitory effects on the phosphorylation of myosin light chain were observed in calf aorta smooth muscle. nih.gov This action is consistent with a vasodilatory effect, as myosin light chain phosphorylation is a key event in smooth muscle contraction. nih.gov The inhibitory concentrations for these processes have been quantified, as detailed in the table below.

| Target | Organism/Tissue | IC₅₀ (μmol·L⁻¹) | 95% Confidence Limits | Reference |

|---|---|---|---|---|

| Pleckstrin Phosphorylation | Swine Platelets | 75 | 62-90 | nih.gov |

| Myosin Light Chain Phosphorylation | Swine Platelets | 82 | 66-102 | nih.gov |

| Phosphatidylinositol 4-phosphate Formation | Swine Platelets | 71 | 60-85 | nih.gov |

| Phosphatidylinositol 4,5-bisphosphate Formation | Swine Platelets | 75 | 62-90 | nih.gov |

Interactions with Enzymes and Cellular Transporters

Substrate Activity for SAM-Dependent Chlorinase, based on 5'-Chloro-5'-deoxyadenosine research

The compound 5'-Chloro-5'-deoxyadenosine (ClDA) is a natural product synthesized by the SAM-dependent chlorinase enzyme SalL, which was discovered in the marine bacterium Salinispora tropica. nih.govnih.gov This enzyme catalyzes a rare nucleophilic substitution reaction, transferring a chloride ion to S-adenosyl-l-methionine (SAM) to produce ClDA and L-methionine. nih.govnih.govnih.gov This reaction is the initial step in the biosynthesis of salinosporamide A, a potent anticancer agent whose chlorine atom is critical for its activity. pnas.orgpnas.org

The SalL-catalyzed reaction is reversible, meaning the enzyme can also synthesize SAM from ClDA and L-methionine; in vitro, the equilibrium of the reaction actually favors SAM synthesis. nih.gov The enzyme displays flexibility with respect to the halide ion, as it can also utilize bromide and iodide as substrates to produce the corresponding 5'-halogenated deoxyadenosine (B7792050) derivatives, but it does not accept fluoride. nih.govnih.gov Given that this compound is a derivative of ClDA, its interaction with SalL would be of significant interest to determine if it could act as a substrate for the reverse reaction or as a potential inhibitor of the enzyme.

S-Adenosylmethionine Decarboxylase (AdoMetDC) Inhibition, as studied with C8-substituted adenine analogs

S-Adenosylmethionine decarboxylase (AdoMetDC) is a crucial enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. acs.orgnih.gov Structural studies have revealed that the substrate, SAM, binds to the enzyme's active site in an unusual syn conformation. nih.govnih.gov This observation prompted research into designing more potent AdoMetDC inhibitors by modifying the adenosine structure to favor this syn conformation. acs.orgnih.gov

One successful strategy involves adding substituents to the C8 position of the adenine ring, as this modification sterically favors the syn conformation. acs.orgnih.gov A variety of C8-substituted analogs of SAM have been synthesized and tested for their ability to inhibit human AdoMetDC (hAdoMetDC). acs.org Biochemical analysis showed that an 8-methyl substituent resulted in a more potent inhibitor compared to the unsubstituted parent compound. nih.gov However, larger substituents at the C8 position did not confer a benefit and in some cases, decreased the inhibitory potency. acs.orgnih.gov While this compound is not a C8-substituted analog, this line of research demonstrates that structural modifications of the adenosine scaffold are a viable strategy for targeting the AdoMetDC enzyme.

| Compound (Analog of S-Adenosylmethionine) | IC₅₀ (μM) for hAdoMetDC | Reference |

|---|---|---|

| 8-Methyl-AdoMet | 15 ± 2 | acs.org |

| 8-Vinyl-AdoMet | 110 ± 10 | acs.org |

| 8-Bromo-AdoMet | 160 ± 10 | acs.org |

| 8-Phenyl-AdoMet | 230 ± 20 | acs.org |

| Unsubstituted AdoMet Parent Compound | 120 ± 10 | acs.org |

Adenosine Deaminase (ADA) Interactions

Adenosine deaminase (ADA) is an enzyme that catalyzes the deamination of adenosine to inosine, playing a key role in purine (B94841) metabolism. The susceptibility of adenosine analogs to deamination by ADA is highly dependent on their specific structural modifications. tandfonline.com For instance, N6-methyladenosine acts as a competitive inhibitor of ADA. cdnsciencepub.com For the related enzyme ADAR2, which deaminates adenosine within RNA strands, N(6)-methyladenosine is a very slow substrate, while the bulkier N(6)-ethyladenosine is not a substrate at all, suggesting a limited size of the enzyme's active site pocket. nih.gov

This suggests that steric hindrance at the N6 position can significantly reduce or prevent enzymatic activity. Given that this compound possesses two methyl groups at the N6-amino position, it is substantially bulkier than adenosine or N6-methyladenosine. Therefore, it is highly probable that this compound would be resistant to deamination by ADA and may act as a competitive inhibitor of the enzyme.

Equilibrative Nucleoside Transporter (ENT) Mediated Transport

For nucleoside analogs to exert intracellular effects, they must first cross the cell membrane. This process is primarily mediated by two families of proteins: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). nih.gov ENTs facilitate the transport of nucleosides and their analogs down a concentration gradient and are critical for the cellular uptake of numerous anticancer and antiviral drugs. nih.govwikipedia.org

The human ENT family consists of four members, with hENT1 and hENT2 being the best characterized. wikipedia.org Both hENT1 and hENT2 transport a broad range of purine and pyrimidine (B1678525) nucleosides, but they have distinct characteristics. wikipedia.orgnih.gov hENT2 also efficiently transports nucleobases, which distinguishes it from hENT1. wikipedia.org As a modified nucleoside, this compound would be expected to utilize these transporters to gain entry into cells to engage with intracellular targets. The specific affinity and transport kinetics for each ENT subtype would be a key determinant of its cellular activity.

| Feature | hENT1 (SLC29A1) | hENT2 (SLC29A2) | Reference |

|---|---|---|---|

| Transport Type | Equilibrative (Na⁺-independent) | Equilibrative (Na⁺-independent) | nih.gov |

| Substrate Selectivity | Broad (Purine and Pyrimidine Nucleosides) | Broad (Purine/Pyrimidine Nucleosides and Nucleobases) | wikipedia.org |

| Inhibitor Sensitivity | Sensitive to nanomolar concentrations of NBMPR (nitrobenzylmercaptopurine ribonucleoside) | Insensitive to nanomolar NBMPR, inhibited by millimolar concentrations | researchgate.net |

| Physiological Role | Regulates adenosine levels for cardiovascular function, neurotransmission; drug uptake | Nucleoside/nucleobase salvage pathways; drug uptake | wikipedia.orgphysiology.org |

Biological and Pathophysiological Implications

Contributions to Neurobiology and Pain Modulation

Adenosine (B11128) receptors, particularly the A₁ subtype, are crucial in modulating neuronal activity and inflammatory responses in the central nervous system. Analogs of 5'-Chloro-5'-deoxyadenosine (B559659) have been instrumental in exploring these pathways.

Studies utilizing the potent and highly selective A₁ adenosine receptor agonist, 5'-Chloro-5'-deoxy-N6-(±)-endo-norbornyladenosine (ENBA), have demonstrated significant antinociceptive effects in animal models of neuropathic and inflammatory pain. In a mouse model of neuropathic pain created by spared nerve injury (SNI), both chronic and single administrations of 5'Cl5'd-(±)-ENBA were shown to alleviate pain symptoms. nih.govnih.gov Chronic treatment reduced mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus). nih.govnih.gov A single injection also provided temporary relief from these symptoms for at least two hours. nih.gov

The mechanism for these pain-relieving effects is directly linked to the activation of the A₁ adenosine receptor. When the A₁ receptor was blocked by a selective antagonist, DPCPX, the antinociceptive effects of 5'Cl5'd-(±)-ENBA were reversed, confirming the receptor's critical role. nih.govnih.gov Further studies in models of inflammatory pain have also shown its ability to reduce pain behaviors. researchgate.net

Interactive Table: Antinociceptive Effects of 5'Cl5'd-(±)-ENBA in a Neuropathic Pain Model

| Pain Model | Compound | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Spared Nerve Injury (SNI) in mice | 5'-Chloro-5'-deoxy-N6-(±)-endo-norbornyladenosine (ENBA) | Reduced mechanical allodynia and thermal hyperalgesia | A₁ adenosine receptor agonism (effect reversed by DPCPX antagonist) | nih.govnih.gov |

| Formalin-induced nocifensive behavior in mice | (±)-5'-Chloro-5'-deoxy-ENBA | Reversed nocifensive behavior | A₁ adenosine receptor agonism | tocris.com |

Neuropathic pain is increasingly understood to involve not just neurons but also glial cells, such as microglia and astrocytes, which become activated and contribute to a pro-inflammatory state in the central nervous system. nih.govsemanticscholar.org Uncontrolled microglial activation leads to the release of substances that facilitate pain transmission. nih.gov Therefore, modulating the activity of these cells presents a promising strategy for pain management. nih.govsemanticscholar.org

Research on adenosine analogs demonstrates their role in this process. Specifically, chronic treatment with 5′-chloro-5′-deoxy-(±)-ENBA has been shown to significantly reduce the activation and hypertrophy of microglia in the spinal cord of mice with neuropathic pain. nih.gov This anti-gliotic effect on both astrocytes and microglia coincides with the alleviation of pain symptoms, suggesting that the compound's therapeutic action is mediated, at least in part, by calming the neuro-inflammatory response driven by these glial cells. nih.gov The activation of adenosine receptors, particularly the A₂A subtype found on microglia, is known to regulate microglial functions, including their motility and the release of inflammatory mediators. nih.gov By suppressing the over-activation of these cells, adenosine analogs like ENBA can interrupt the cycle that maintains chronic pain states. nih.gov

The potential for A₁ adenosine receptor agonists to influence motor control has been investigated, particularly in the context of tremor. A study using a harmaline-induced tremor model in rats evaluated the effects of 5'Cl5'd-(±)-ENBA. The compound was found to dose-dependently reduce the intensity of the tremor. nih.govnih.gov This tremorolytic effect was specifically linked to its action on A₁ adenosine receptors, as it was reversed by the A₁ antagonist DPCPX. nih.govnih.gov

A significant concern with centrally acting drugs is their potential to cause unwanted side effects on motor function. However, studies on 5'Cl5'd-(±)-ENBA have shown that at doses effective for reducing pain and tremor, it does not cause significant changes in motor coordination. nih.govnih.govnih.gov This favorable profile suggests a separation between its therapeutic effects and adverse motor effects, which is a desirable characteristic for potential neuropharmacological agents. nih.gov

Interactive Table: Effects of 5'Cl5'd-(±)-ENBA on Tremor and Motor Function

| Model | Compound | Observed Effect | Reversed by | Effect on Motor Coordination | Reference |

|---|---|---|---|---|---|

| Harmaline-induced tremor in rats | 5'-Chloro-5'-deoxy-(±)-ENBA | Dose-dependently reduced tremor | DPCPX (A₁ antagonist) | No significant changes at therapeutic doses | nih.govnih.gov |

The neuropharmacological activity of 5'-Chloro-5'-deoxy-N,N-dimethyladenosine analogs is defined by their interaction with specific receptors in the central nervous system. The analog (±)-5'-Chloro-5'-deoxy-ENBA is characterized as a highly potent and selective agonist for the A₁ adenosine receptor. tocris.com Its binding affinity (Ki) for the human A₁ receptor is in the subnanomolar range, while it shows significantly lower affinity for other adenosine receptor subtypes (A₂A, A₂B, and A₃). nih.govtocris.com This high selectivity is crucial as it minimizes off-target effects that could arise from activating other adenosine receptors, which can have different, and sometimes opposing, physiological functions. nih.gov

The demonstrated efficacy in alleviating neuropathic pain and tremor in animal models points to significant neuropharmacological potential. nih.govnih.gov The ability of these compounds to modulate glial cell activity further broadens their therapeutic possibilities, as neuro-inflammation is a key component of many neurodegenerative diseases. nih.govnih.gov The targeted action on the A₁ receptor, coupled with a lack of adverse motor or cardiovascular effects at therapeutic doses, makes this class of compounds a subject of interest for developing new treatments for neurological disorders characterized by pain and tremor. nih.govnih.gov

Interactive Table: Receptor Binding Profile of (±)-5'-Chloro-5'-deoxy-ENBA

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| Human A₁ Adenosine Receptor | 0.51 | nih.govtocris.com |

| Human A₂A Adenosine Receptor | 1340 | nih.govtocris.com |

| Human A₂B Adenosine Receptor | 2740 | tocris.com |

| Human A₃ Adenosine Receptor | 1290 | nih.govtocris.com |

Influence on Cellular Proliferation and Metabolic Processes

Beyond the nervous system, nucleoside analogs as a class are known to have profound effects on fundamental cellular processes like growth and metabolism.

Nucleoside analogs are structurally similar to natural nucleosides, the building blocks of DNA and RNA. This resemblance allows them to interfere with cellular proliferation. nih.govasm.org Generally, these compounds exert their effects by being incorporated into nascent DNA strands during replication (the S-phase of the cell cycle). nih.govmedscape.com This incorporation can lead to the termination of the DNA chain, thereby inhibiting further DNA synthesis and effectively halting cell division. nih.govasm.org

The activity of many nucleoside analogs is dependent on the cell's proliferative state. nih.govasm.org Their ability to inhibit cell growth is often more pronounced in rapidly dividing cells, which have a higher demand for DNA synthesis. asm.org This mechanism is the basis for the use of many nucleoside analogs in cancer chemotherapy, where they selectively target the fast-proliferating cancer cells. medscape.com The efficacy of these compounds is tied to the complex metabolism of intracellular nucleotides, and their effects can be influenced by the specific phase of the cell cycle in which a cell is arrested. nih.govnih.gov

Interference with Purine (B94841) Nucleotide Biosynthesis Pathways

The de novo synthesis of purine nucleotides is a fundamental and energy-intensive metabolic pathway essential for cellular proliferation and survival. This process involves a series of enzymatic steps to build purine nucleotides from simple precursors. Purine analogs often exert their biological effects by disrupting this pathway. While direct studies on this compound are limited, its mechanism of interference can be inferred from the actions of similar chlorinated deoxyadenosine (B7792050) analogs.

Compounds like 2-chlorodeoxyadenosine (Cladribine) and other deoxyadenosine analogs require intracellular phosphorylation to become active. nih.gov Once phosphorylated to their triphosphate forms, they can act as competitive inhibitors or fraudulent substrates for enzymes involved in DNA and RNA synthesis, thereby disrupting cellular replication and transcription. nih.gov This disruption leads to an accumulation of DNA strand breaks. nih.gov

A critical consequence of this DNA damage is the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.govnih.gov PARP activation leads to a rapid and substantial depletion of intracellular Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including energy metabolism. nih.govnih.gov The severe drop in NAD+ levels is followed by a decline in adenosine triphosphate (ATP) pools. nih.gov Since both ATP and phosphoribosyl pyrophosphate (PRPP), derived from ATP, are essential energy and substrate sources for de novo purine biosynthesis, their depletion effectively halts the cell's ability to produce new purine nucleotides. nih.gov

Therefore, it is hypothesized that this compound, as a chlorinated adenosine analog, interferes with purine nucleotide biosynthesis primarily through an indirect mechanism. After cellular uptake and phosphorylation, it likely induces DNA damage, triggering a cascade involving PARP activation, NAD+ and ATP depletion, and the subsequent shutdown of the energy-dependent de novo synthesis pathway. nih.govnih.gov

Role in Gene Expression Regulation and RNA Processing

Modified nucleosides play a pivotal role in the post-transcriptional regulation of gene expression, a field known as epitranscriptomics. The N,N-dimethyladenosine component of the title compound suggests potential interactions with RNA processing machinery, which can be inferred from studies of N6-methyladenosine (m6A) and N6,N6-dimethyladenosine.

Influence on RNA Folding and Splicing, inferred from N6-methyladenosine (m6A) studies

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has a profound impact on RNA structure and function. The methylation at the N6 position can alter local RNA structure by affecting base-pairing stability. Specifically, m6A modification can act as a "structural switch" by destabilizing A-U base pairs, making the RNA sequence more accessible to RNA-binding proteins (RBPs).

This structural modulation directly influences pre-mRNA splicing. Many proteins involved in the m6A pathway, including methyltransferases ("writers") and binding proteins ("readers"), are localized in nuclear speckles, which are hubs for splicing factors. The presence of m6A in pre-mRNA can either promote or inhibit the binding of specific splicing factors, thereby regulating exon inclusion or exclusion and leading to the production of different protein isoforms from a single gene. Given that this compound shares the N6-dimethylated adenine moiety, it could potentially be recognized by m6A-related machinery or similarly alter RNA secondary structures, thereby influencing splicing outcomes.

Regulation of mRNA Stability, Transport, and Translation, as seen with m6A

The fate of an mRNA molecule—its stability, export from the nucleus, and translation into protein—is heavily regulated by m6A modifications. nih.govnih.govnih.gov This regulation is mediated by a family of "reader" proteins that specifically bind to m6A-containing transcripts.

mRNA Stability: The most well-characterized readers are the YTH-domain containing proteins. For instance, YTHDF2 is known to bind to m6A-modified mRNAs and recruit decay factors, leading to their degradation. Conversely, other readers, like IGF2BPs, can enhance the stability of their target mRNAs. mdpi.com

mRNA Transport: The nuclear reader protein YTHDC1 is involved in mediating the export of m6A-modified mRNAs from the nucleus to the cytoplasm, a crucial step for translation to occur. mdpi.com

mRNA Translation: The m6A mark can either enhance or repress translation. The cytoplasmic reader YTHDF1 is reported to promote the translation efficiency of its target mRNAs by interacting with translation initiation factors. In contrast, m6A modification within the coding sequence can also act as a barrier to the ribosome, slowing down translation elongation. mdpi.com

Based on these functions of m6A, it is plausible that this compound, if incorporated into RNA or if it interacts with the m6A machinery, could influence these critical aspects of mRNA metabolism.

Table 1: Inferred Regulatory Roles in RNA Processing Based on m6A Studies

| Process | Effect of m6A Modification | Key Reader Proteins | Potential Implication for this compound |

|---|---|---|---|

| RNA Folding & Splicing | Alters local RNA structure; regulates exon inclusion/exclusion. | YTHDC1, HNRNPs | May alter RNA secondary structure to influence alternative splicing. |

| mRNA Stability | Can promote mRNA decay or enhance stability depending on the reader protein. | YTHDF2 (decay), IGF2BPs (stability) | Could modulate the lifespan of specific mRNA transcripts. |

| mRNA Nuclear Export | Facilitates the transport of mRNA from the nucleus to the cytoplasm. | YTHDC1 | May influence the pool of cytoplasmic mRNA available for translation. |

| mRNA Translation | Can enhance translation initiation or impede elongation. | YTHDF1 (initiation), eIF3 | Might affect the rate and efficiency of protein synthesis. |

Involvement in Ribosome Biogenesis, exemplified by N6,N6-Dimethyladenosine in rRNA

Ribosome biogenesis is a complex process involving the synthesis and modification of ribosomal RNA (rRNA) and its assembly with ribosomal proteins. N6,N6-dimethyladenosine (also denoted as m62A) is a conserved modification found at two adjacent adenosine residues near the 3'-end of the 16S/18S rRNA in the small ribosomal subunit across many species. nih.govpnas.orgnih.gov

The enzyme responsible for this modification is a specific methyltransferase (KsgA in bacteria, DIMT1L in humans). The presence of these two m62A residues is critical for the final maturation steps of the small ribosomal subunit. nih.gov Studies have shown that the absence of this dimethylation leads to defects in ribosome assembly, affects the binding of initiation factors, and can confer resistance to certain antibiotics. nih.gov The dimethylated adenosines are located in a functionally important region of the ribosome involved in decoding mRNA and ensuring translational fidelity. nih.govpnas.org

Given that this compound contains the identical N6,N6-dimethyladenosine base, it could act as a competitive inhibitor of the m62A methyltransferase or, if incorporated, could disrupt the precise structural and functional role of the native m62A modification in ribosome biogenesis and function.

Biochemical and Enzymatic Transformations

Involvement in Biosynthetic Pathways

5'-Chloro-5'-deoxyadenosine (B559659) is a key intermediate in the biosynthesis of certain halogenated natural products, a process that highlights nature's sophisticated enzymatic machinery for incorporating halogen atoms into organic molecules.

Polyketides are a diverse class of natural products with a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov The structural diversity of polyketides is achieved in part by the incorporation of various starter and extender units into the growing polyketide chain by Polyketide Synthases (PKSs). nih.gov The biosynthesis of chlorinated polyketides often begins with the generation of a chlorinated precursor.

A pivotal first step in this process is the enzymatic conversion of S-adenosyl-L-methionine (SAM), a common cofactor in biological methylation reactions, into 5'-Chloro-5'-deoxyadenosine (5'-ClDA). nih.govacs.org This unusual reaction is catalyzed by a SAM-dependent chlorinase enzyme, which facilitates a nucleophilic attack by a chloride ion on the 5' carbon of the adenosine (B11128) moiety of SAM, displacing the methionine group. nih.govacs.orgnih.gov The discovery of this enzymatic process in the marine bacterium Salinispora tropica was a significant finding, revealing a novel mechanism for biological halogenation. nih.govmdpi.com

The formation of 5'-ClDA is a committed step that channels a universal metabolite like SAM into a specialized biosynthetic pathway. nih.gov The 5'-deoxyadenosyl radical, a highly reactive species typically generated by radical SAM enzymes for initiating radical-based reactions, is bypassed in this chlorination reaction, leading directly to the stable 5'-ClDA product. nih.govwikipedia.org

Table 1: Key Molecules in the Initial Chlorination Pathway

| Molecule | Role | Enzyme Family |

| S-adenosyl-L-methionine (SAM) | Precursor | SAM-dependent |

| 5'-Chloro-5'-deoxyadenosine (5'-ClDA) | Product/Intermediate | - |

| SAM-dependent Chlorinase | Catalyst | Chlorinase |

Following its synthesis from SAM, 5'-Chloro-5'-deoxyadenosine serves as the starting point for the assembly of a specialized PKS extender unit, chloroethylmalonyl-CoA. nih.govnih.gov This chlorinated building block is essential for the biosynthesis of the potent proteasome inhibitor marizomib (B1676077) (also known as salinosporamide A). nih.govmedchemexpress.com The chlorine atom in marizomib is critical for its mechanism of action, which involves irreversible inhibition of the proteasome, a key target in cancer therapy. nih.govmedchemexpress.comnih.gov

The conversion of 5'-ClDA to chloroethylmalonyl-CoA is a multi-step enzymatic route. nih.govnih.gov Research combining gene deletions and biochemical analyses in S. tropica has elucidated a seven-step pathway. nih.gov This pathway involves the eventual formation of 4-chlorocrotonyl-CoA, which is then carboxylated to yield the final product, chloroethylmalonyl-CoA. nih.gov This extender unit is then recognized and incorporated by the marizomib PKS machinery, leading to the synthesis of the final natural product. medchemexpress.commdpi.com The entire pathway showcases an efficient biological strategy for producing halogenated metabolites with significant therapeutic potential. nih.gov

Role of Methylation Enzymes in Adenosine Modification

While 5'-Chloro-5'-deoxyadenosine's primary role is in halogenated pathways, its core adenosine structure is a target for various modifications in other biological contexts. The most prevalent of these is methylation, which creates a layer of epigenetic or epitranscriptomic regulation. This process is governed by specific enzymes that add, remove, and recognize methyl groups.

The methylation of adenosine residues in RNA, particularly the formation of N6-methyladenosine (m6A), is a dynamic and reversible process controlled by dedicated enzymes. duke.edu

Methyltransferases (Writers): These enzymes are responsible for installing the methyl mark. The primary m6A writer is a multi-subunit methyltransferase complex (MTC). nih.gov The core of this complex is a heterodimer composed of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). nih.govnih.gov METTL3 is the catalytic subunit that transfers a methyl group from SAM to the N6 position of adenosine, while METTL14 primarily serves a structural role, recognizing the target RNA substrate. nih.gov Other proteins, such as WTAP (Wilms' tumor 1-associating protein), are also part of the complex and are crucial for its proper function and localization. nih.gov Another modification, N6,N6-dimethyladenosine (m6,6A), is also known to occur and is catalyzed by specific methyltransferases, playing a role in ribosome biogenesis. duke.edu

Demethylases (Erasers): The removal of methyl groups is carried out by demethylases, making the modification reversible. The first two identified m6A erasers were the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). duke.edu These enzymes belong to the AlkB family of dioxygenases and remove the methyl group from adenosine in an iron and α-ketoglutarate-dependent manner. Their activity allows the cell to dynamically regulate the m6A status of RNA molecules, influencing gene expression in response to various signals.

Table 2: Key Enzymes in Adenosine Methylation

| Enzyme Type | Key Enzymes | Function | Modification |

| Writers | METTL3/METTL14 Complex | Adds methyl group to adenosine | N6-methyladenosine (m6A) |

| Erasers | FTO, ALKBH5 | Removes methyl group from adenosine | N6-methyladenosine (m6A) |

Once the methyl mark is in place, it must be interpreted by the cell. This function is performed by a group of proteins known as "readers," which specifically recognize and bind to m6A-modified nucleosides. duke.edu This recognition is the critical step that translates the chemical modification into a functional outcome, such as altering RNA stability, splicing, or translation. duke.edunih.gov

The most well-characterized family of m6A readers contains the YTH (YT521-B homology) domain. nih.gov This family includes several proteins, such as YTHDF1, YTHDF2, YTHDF3, and YTHDC1. nih.gov Each of these readers has distinct downstream effects:

YTHDF1 is primarily involved in enhancing the translation efficiency of m6A-modified mRNA. nih.gov

YTHDF2 is known to decrease the stability of target mRNAs by directing them toward degradation pathways. nih.gov

YTHDC1 is a nuclear reader that influences the splicing of pre-mRNA. nih.gov

Other proteins, including some heterogeneous nuclear ribonucleoproteins (hnRNPs), can also act as readers, sometimes in a context-dependent manner. nih.gov The mechanism of recognition typically involves a hydrophobic pocket in the reader protein that accommodates the methyl group of m6A, allowing for specific binding to methylated RNA over non-methylated sequences. This interaction can also be influenced by the local RNA structure, which may be altered by the presence of the m6A modification itself.

Nucleoside Phosphorylation and Subsequent Metabolic Fates

For a nucleoside analog like 5'-Chloro-5'-deoxyadenosine to exert biological effects or be further metabolized, it often must be phosphorylated to its corresponding mono-, di-, and triphosphate forms. mdpi.com This process is carried out by cellular nucleoside and nucleotide kinases. The resulting phosphorylated derivatives can then interact with a variety of cellular enzymes.

Research has shown that 5'-Chloro-5'-deoxyadenosine can inhibit the phosphorylation of certain proteins and lipids. For instance, it has been observed to decrease the formation of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate and inhibit the phosphorylation of myosin light chain in smooth muscle and platelets. In these studies, it often acts as a competitive inhibitor with respect to ATP, indicating it can interact with the ATP-binding sites of kinases.

The metabolic fate of 5'-deoxyadenosine (B1664650) (the non-chlorinated parent compound) has been studied in various cell lines. It can be cleaved by 5'-methylthioadenosine phosphorylase in a phosphate-dependent reaction to yield adenine (B156593) and 5-deoxyribose-1-phosphate. The adenine can then be salvaged for nucleotide synthesis. It is plausible that 5'-Chloro-5'-deoxyadenosine could be processed by a similar pathway, although the presence of the 5'-chloro group might alter the efficiency and products of such reactions. The metabolic stability of the resulting 5-chloro-5-deoxyribose-1-phosphate would be a key determinant of its subsequent fate within the cell.

Advanced Research Methodologies for Investigating 5 Chloro 5 Deoxy N,n Dimethyladenosine

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable tools in modern drug discovery and chemical biology, providing predictive insights into the behavior of molecules at an atomic level. These approaches are used to guide the synthesis and experimental testing of novel compounds.

Receptor Docking and Ligand-Protein Interaction Analysis

Receptor docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. This method is crucial for understanding the basis of molecular recognition, such as the interaction between a nucleoside analog and its protein target. The process involves generating various conformations of the ligand and fitting them into the binding site of a protein whose three-dimensional structure is known, often from X-ray crystallography.

For a compound like 5'-Chloro-5'-deoxy-N,N-dimethyladenosine, docking studies would be employed to predict its binding affinity and mode of interaction with potential targets, such as adenosine (B11128) receptors or enzymes that process adenosine derivatives. For example, studies on the related adenosine A1 receptor agonist, (±)-5'-Chloro-5'-deoxy-ENBA, would use docking to rationalize its high observed affinity and selectivity. glpbio.comrndsystems.com The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific amino acid residues in the receptor's binding pocket. The theoretical angle between the chloride ion and the S+-C bond of S-adenosyl-L-methionine (SAM) has been calculated to be consistent with an SN2-type mechanism for the chlorinase enzyme SalL, an analysis fundamental to understanding ligand-protein interactions. nih.gov

Conformational Analysis of Nucleoside Analogs

The biological activity of a nucleoside analog is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis investigates the energetically favorable spatial arrangements of a molecule. For nucleoside analogs, key conformational parameters include the puckering of the ribose sugar ring (typically described by an equilibrium between N-type and S-type conformers), the orientation of the purine (B94841) base relative to the sugar (syn or anti), and the rotation around various single bonds in the molecule's backbone. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for this purpose. By measuring coupling constants and nuclear Overhauser effects, researchers can determine the preferred conformation in solution. nih.gov For instance, a study on 3'-amino-3'-deoxy-6-N,N-dimethyladenosine, an analog with the same N,N-dimethylated base, revealed that it preferentially exists in an N-anti conformation. nih.gov Such studies have helped establish correlations where the N state of the ribose favors the anti orientation of the base, and the S state favors the syn orientation. nih.gov This information is critical, as the specific conformation dictates whether the molecule can fit into the binding site of a target protein.

In Vitro Biochemical and Cellular Assay Systems

Following computational prediction, in vitro assays are essential for experimentally validating the activity and affinity of a compound. These assays use purified proteins or cultured cells to provide quantitative data on molecular interactions and their functional consequences.

Enzyme Kinetics and Inhibition/Activation Studies

Enzyme kinetic studies measure the rates of enzyme-catalyzed reactions to determine the affinity of a substrate (Km) and the maximum reaction rate (kcat). These assays are fundamental to understanding if a compound can act as a substrate, inhibitor, or activator of a particular enzyme.

While specific data for this compound is not available, extensive research has been conducted on its parent compound, 5'-Chloro-5'-deoxyadenosine (B559659) (5'-ClDA). pnas.orgresearchgate.netnih.gov 5'-ClDA is a known product and intermediate substrate generated by the S-adenosyl-L-methionine (SAM)-dependent chlorinase enzyme SalL, which is involved in the biosynthesis of the potent anticancer agent salinosporamide A. pnas.orgnih.govresearchgate.netnih.gov Biochemical characterization of SalL revealed its steady-state kinetic constants for the conversion of SAM and chloride to 5'-ClDA. nih.gov The enzyme is also flexible with respect to other halides, capable of producing brominated and iodinated deoxyadenosine (B7792050) as well. nih.govnih.gov Another related compound, 5'-bromoacetamido-5'-deoxyadenosine, has been shown to be a competitive inhibitor of 3α,20β-hydroxysteroid dehydrogenase with a Ki value of 11.8 mM. nih.gov

| Enzyme | Analog/Substrate | Parameter | Value |

| 3α,20β-hydroxysteroid dehydrogenase | 5'-bromoacetamido-5'-deoxyadenosine | Ki | 11.8 mM nih.gov |

| 5'-deoxyadenosine (B1664650) deaminase (DadD) | 5'-deoxyadenosine | Km | 14.0 ± 1.2 μM nih.gov |

| 5'-deoxyadenosine deaminase (DadD) | 5'-deoxyadenosine | kcat/Km | 9.1 × 10⁹ M⁻¹ s⁻¹ nih.gov |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for a receptor. nih.gov In these experiments, a radiolabeled compound (the radioligand) is incubated with a source of receptors, such as cell membranes. The unlabeled compound of interest is then added at increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated. The Ki value represents the affinity of the compound for the receptor.

This technique has been used to characterize the adenosine receptor analog (±)-5'-Chloro-5'-deoxy-ENBA. These studies have demonstrated that it is a highly potent and selective agonist for the human adenosine A1 receptor. rndsystems.com Its affinity for the A1 receptor is significantly higher than for the A2A, A2B, and A3 receptor subtypes, showcasing its selectivity. rndsystems.com

| Receptor Subtype | Ki (nM) |

| Adenosine A1 | 0.51 rndsystems.com |

| Adenosine A2A | 1340 rndsystems.com |

| Adenosine A2B | 2740 rndsystems.com |

| Adenosine A3 | 1290 rndsystems.com |

Cell-Based Functional Assays for Signaling Pathway Analysis

While binding assays confirm that a compound interacts with a receptor, cell-based functional assays are required to determine the biological consequence of this interaction—whether the compound acts as an agonist (activator) or antagonist (blocker) of the receptor. creative-biolabs.com These assays measure downstream events in the receptor's signaling pathway. For G-protein coupled receptors (GPCRs) like the adenosine receptors, common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) or calcium. innoprot.cominnoprot.comdiscoverx.com

For example, activation of the A1 adenosine receptor typically leads to an inhibition of adenylyl cyclase, causing a decrease in cAMP levels. innoprot.com Functional assays for the analog (±)-5'-Chloro-5'-deoxy-ENBA have moved beyond simple second messenger readouts to whole-animal studies. In mouse models of neuropathic pain, this selective A1 agonist was shown to alleviate thermal hyperalgesia and mechanical allodynia. glpbio.comnih.govnih.gov Furthermore, cellular analysis in these models revealed that the compound's therapeutic effect was associated with a reduction in the activation of spinal microglia, demonstrating a functional impact on cellular signaling pathways related to neuroinflammation. nih.govnih.gov

Future Research Directions and Translational Potential

Rational Design and Synthesis of Next-Generation Adenosine (B11128) Analogs with Combined Modifications

The development of novel therapeutic agents often begins with the rational design and synthesis of analog libraries to explore structure-activity relationships (SAR). The scaffold of 5'-Chloro-5'-deoxy-N,N-dimethyladenosine offers a rich platform for such exploration. Future synthetic strategies could focus on creating a diverse library of related compounds by systematically altering each component of the molecule.

Key Synthetic Approaches:

Ribose Modifications: The 5'-chloro group can be synthesized from a precursor 5'-hydroxyl group, a common feature in nucleoside chemistry. This position is amenable to substitution with other halogens (fluoro, bromo, iodo) or other functional groups to fine-tune the molecule's steric and electronic properties. nih.gov The synthesis of such 5'-haloalkyl analogues has been successfully demonstrated for related compounds. nih.gov

Purine (B94841) Base Modifications: The N6,N6-dimethylamino group is a key feature. Analogs could be synthesized with different alkyl groups (e.g., ethyl, propyl) or cyclic amines to probe the binding pockets of target proteins. Furthermore, substitutions at other positions of the purine ring, such as C2 or C8, could be explored using established palladium-catalyzed cross-coupling reactions.

Combined Synthesis: A modular, or linear, synthesis strategy could efficiently generate a wide range of analogs with combined modifications. nih.gov Such an approach allows for the late-stage diversification of the molecule, enabling the rapid production of compounds for high-throughput screening. A practical and concise synthesis for nucleoside analogs, starting from simple achiral materials, has been developed, which could be adapted for this purpose. researchgate.net

The systematic design of these analogs, guided by computational modeling and docking studies, would be crucial for predicting their interactions with potential biological targets like adenosine receptors or enzymes. nih.gov

Elucidation of Novel Biological Functions and Unexplored Signaling Pathways

The dual modification of this compound suggests that it may possess unique biological functions distinct from naturally occurring adenosine or singly-modified analogs. Future research should aim to deorphanize this compound by identifying its cellular targets and elucidating its mechanism of action.

Adenosine and its derivatives are known to influence a multitude of signaling pathways. The primary targets are the four G-protein coupled adenosine receptors (A1, A2A, A2B, and A3), which are involved in countless physiological processes. wikipedia.org While N6-substituted adenosines are well-known adenosine receptor ligands, the addition of the 5'-chloro group could alter receptor selectivity and potency in novel ways.

Beyond receptor binding, adenosine analogs can interact with a variety of enzymes. For instance, they can act as inhibitors of adenosine kinase, adenosine deaminase, or S-adenosyl-L-homocysteine (SAH) hydrolase, thereby modulating intracellular adenosine and homocysteine levels. The specific combination of N6-dimethylation and 5'-chlorination could confer inhibitory activity against enzymes that metabolize adenosine or use it as a substrate, such as DNA and RNA methyltransferases. wikipedia.org

Exploration of Neuropharmacological and Anti-Inflammatory Applications of Dual-Modified Adenosine Analogs

Adenosine signaling is a critical regulator of neuronal activity and inflammation, making adenosine analogs promising candidates for treating neurological and inflammatory disorders.

Neuropharmacology: N6-methyladenosine (m6A) has been implicated in neuritogenesis, learning, and memory, and its dysregulation is linked to diseases like Parkinson's and Alzheimer's. nih.gov Studies have shown that modulating m6A pathways can offer neuroprotection. nih.govresearchgate.net Berberine, for example, has been found to exert neuroprotective effects by modulating m6A modification. researchgate.net Given its structural similarity, this compound could be investigated as a tool to probe or modulate these pathways, potentially offering a novel therapeutic strategy for neurodegenerative diseases.

Anti-Inflammatory Potential: Adenosine A2A receptor agonists generally have anti-inflammatory effects, while antagonists can also be beneficial in specific inflammatory contexts. nih.gov Thiopurines, a class of purine analogs, are used as anti-inflammatory agents. frontiersin.org The role of m6A in regulating the expression of inflammation-related genes is an area of intense research, with evidence showing its involvement in microglia inflammation and the NF-κB signaling pathway. nih.govnih.gov Investigating the effect of this compound on cytokine production in immune cells and in animal models of inflammatory diseases like arthritis or inflammatory bowel disease is a logical next step.

Development of Advanced Methodologies for Comprehensive Functional Characterization

To fully understand the biological role and therapeutic potential of a novel compound like this compound, a suite of advanced analytical and biological methodologies must be employed.

Structural and Analytical Characterization: The definitive structure and purity of synthesized analogs must be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (ESI-MS/MS). nih.gov These methods are crucial for verifying the identity of novel compounds. nih.gov

Target Identification and Validation: Unbiased screening approaches are needed to identify the cellular binding partners of this compound. Chemoproteomic techniques, such as affinity chromatography coupled with mass spectrometry, can isolate and identify proteins that directly interact with the analog.

Functional Assays: Once potential targets are identified (e.g., a specific adenosine receptor or enzyme), functional assays are required to validate the interaction and determine its nature (e.g., agonist, antagonist, inhibitor). This includes radioligand binding assays for receptors and kinetic assays for enzymes.

Cellular and In Vivo Analysis: The effects of the compound on cellular processes should be studied using cell-based assays for proliferation, apoptosis, and migration. High-content imaging and 'omics' technologies (transcriptomics, proteomics, metabolomics) can provide a global view of the cellular response to the compound. Ultimately, the therapeutic potential must be evaluated in relevant animal models of disease.

The development and application of these methodologies will be essential to translate the chemical potential of this compound into tangible biological insights and, potentially, new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5'-chloro-5'-deoxyadenosine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of adenosine derivatives using thionyl chloride (SOCl₂) in hexamethylphosphoramide (HMPA), yielding 5'-chloro-5'-deoxyadenosine with ~86% efficiency . Optimization involves adjusting stoichiometry (e.g., 0.75 mL SOCl₂ per 0.50 g nucleoside) and reaction duration under nitrogen to minimize side reactions. For N,N-dimethylation, post-synthetic treatment with dimethylamine or reductive alkylation can introduce the dimethylamino group .

Q. Which spectroscopic techniques confirm the structural integrity of 5'-chloro-5'-deoxy-N,N-dimethyladenosine?

- Methodological Answer : ¹H and ¹³C NMR in DMSO-d₆ are critical. Key features include:

- ¹H NMR : A downfield shift for the 5'-CH₂Cl group (~4.5–4.7 ppm) and dimethylamino protons (~3.0–3.3 ppm).

- ¹³C NMR : Distinct signals for the C5' chlorine-bearing carbon (~45–50 ppm) and N,N-dimethyl carbons (~38–40 ppm). DEPT-135 spectra further resolve CH₂ and CH₃ groups . UV spectroscopy (λmax ~260 nm) confirms adenine conjugation .

Q. What chromatographic methods ensure purity assessment of this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phases like water/acetonitrile (gradient elution, 5–95% acetonitrile over 20 min) effectively separate impurities. Retention times should align with standards (e.g., adenosine derivatives). TLC on silica gel (ethyl acetate:methanol, 7:3) with UV visualization is a rapid qualitative check .

Advanced Research Questions

Q. How does 5'-chloro substitution enhance adenosine receptor subtype selectivity in pharmacological studies?

- Methodological Answer : The 5'-chloro group reduces polarity, improving membrane permeability and receptor binding. In A₁ adenosine receptor agonists (e.g., 5'-chloro-5'-deoxy-CPA), chloro substitution increases hA₁ affinity (Ki <1 nM) and selectivity (>100-fold vs hA₃). Molecular docking shows chloro’s hydrophobic interactions with Leu250 and Ile274 residues stabilize binding . Comparative assays (radioligand displacement at hA₁, hA₂A, hA₃) validate subtype specificity .

Q. What enzymatic strategies utilize 5'-chloro-5'-deoxyadenosine to synthesize SAM analogs?

- Methodological Answer : Chlorinase SalL catalyzes the coupling of 5'-chloro-5'-deoxyadenosine with L-methionine to form SAM analogs (e.g., S-thienyladenosylmethionine). Critical parameters include:

- pH : 7.5–8.5 (Tris-HCl buffer).

- Substrate ratio : 1:1.2 (adenosine derivative:L-methionine).

- Enzyme engineering : Directed evolution improves catalytic efficiency (kcat/Km) by 5-fold for non-natural substrates .

Q. How can thermal instability during 5'-chloro-5'-deoxyadenosine purification be mitigated?

- Methodological Answer : Thermal degradation (e.g., cyclization to A3,5'-cycloadenosine) occurs above 100°C. Strategies include:

- Low-temperature crystallization : Use ice-cold methanol/water (4:1) for precipitation.

- Protective groups : Benzoyl or acetyl groups at N6 and hydroxyls stabilize during synthesis (removed later with NH₄OH/MeOH) .

- Analytical monitoring : TGA/DSC to identify decomposition thresholds .

Q. What role does 5'-chloro-5'-deoxyadenosine play in salinosporamide A biosynthesis?

- Methodological Answer : In Salinispora tropica, 5'-chloro-5'-deoxyadenosine is a precursor for chloroethylmalonyl-CoA, a salinosporamide A building block. Key steps include:

- Enzymatic chlorination : SAM-dependent halogenases convert adenosine to 5'-chloro derivative.

- CoA ligation : ATP-dependent ligase forms the malonyl-CoA intermediate.

- Polyketide synthase assembly : Incorporation into the β-lactone core . Pathway elucidation involves gene knockout and LC-MS tracking .

Q. How is radiolabeled 5'-chloro-5'-deoxyadenosine applied in metabolic tracking?

- Methodological Answer : Radiolabeling (e.g., ¹⁸F or ¹¹C at C5') enables PET imaging. A two-step protocol:

Enzymatic conversion : SalL transfers ¹⁸F from K¹⁸F to adenosine, forming 5'-¹⁸F-5'-deoxyadenosine.

In vivo injection : Track uptake in tumor models (e.g., glioblastoma) via PET-CT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.